molecular formula C14H12N2O3S B3330313 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid CAS No. 68347-95-5

2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

Cat. No.: B3330313
CAS No.: 68347-95-5
M. Wt: 288.32 g/mol
InChI Key: QWOAKKILOHJUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid typically involves the condensation of 2-aminothiazole derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the imidazo[2,1-b][1,3]thiazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is unique due to the presence of the methoxyphenyl group, which enhances its pharmacological profile. This structural feature distinguishes it from other imidazo[2,1-b]thiazole derivatives and contributes to its specific biological activities.

Properties

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-11-4-2-9(3-5-11)12-7-16-10(6-13(17)18)8-20-14(16)15-12/h2-5,7-8H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOAKKILOHJUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206755
Record name 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68347-95-5
Record name 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68347-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Reactant of Route 2
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Reactant of Route 3
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Reactant of Route 4
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Reactant of Route 5
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.